3,5,8-Trimethylquinolin-2-amine
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Overview
Description
3,5,8-Trimethylquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8-Trimethylquinolin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for preparing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and efficient methods. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts to ensure greener and more sustainable processes .
Chemical Reactions Analysis
Types of Reactions
3,5,8-Trimethylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
3,5,8-Trimethylquinolin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antimalarial, and anticancer activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5,8-Trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA replication in microorganisms, leading to their antimicrobial effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Aminoquinoline: Lacks the methyl groups present in 3,5,8-Trimethylquinolin-2-amine.
3,5-Dimethylquinoline: Similar but lacks the amine group at position 2
Uniqueness
These structural features may enhance its biological activity and make it a valuable compound for further research and development .
Properties
CAS No. |
948291-75-6 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,5,8-trimethylquinolin-2-amine |
InChI |
InChI=1S/C12H14N2/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
YCTXLNOIENGSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)N)C |
Origin of Product |
United States |
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